2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride
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Overview
Description
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN It is a cyclopropane derivative with an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-isopropylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or hydroxyl groups.
Scientific Research Applications
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenyl)cyclopropanamine
- 1-Phenylpropan-2-amine
- 2-Ethyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
Uniqueness
2-[4-(Propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride is unique due to its specific cyclopropane structure and the presence of the isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13;/h3-6,8,11-12H,7,13H2,1-2H3;1H |
InChI Key |
SIPAOEIOLBPKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2N.Cl |
Origin of Product |
United States |
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